N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide is a synthetic organic compound known for its unique structural properties and diverse applications in various scientific fields. Its distinct molecular framework and the presence of functional groups make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide involves several key steps, typically starting with the functionalization of a benzothiadiazole core. The introduction of fluoro and methyl groups is achieved through specific substitution reactions, often requiring the use of fluorinating and methylating reagents under controlled conditions. Subsequent steps include the formation of the amide linkage, where a primary amine and a carboxylic acid derivative undergo condensation in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production scales up these laboratory methods, often using flow chemistry techniques to enhance reaction efficiency and product yield. Continuous flow reactors allow precise control over reaction parameters, leading to improved reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The presence of the benzothiadiazole ring allows for oxidation reactions under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups within the molecule can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution, particularly involving the fluoro group, can occur with nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO4 and H2O2, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents (e.g., DMF, DMSO) and temperatures ranging from room temperature to elevated conditions, depending on the desired transformation.
Major Products: The major products of these reactions vary widely, from oxidized derivatives to reduced forms and substituted analogs
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the development of more complex molecules
Biology: Biologically, the compound may exhibit activity against specific enzymes or receptors, making it a candidate for drug development. Its structural components suggest potential interactions with biological macromolecules, warranting further exploration in pharmacological studies.
Medicine: In medicinal chemistry, derivatives of this compound can be screened for therapeutic efficacy against various diseases. The presence of the fluoro and methyl groups enhances its pharmacokinetic properties, potentially improving bioavailability and metabolic stability.
Industry: Industrially, it can be used in the synthesis of advanced materials, including polymers and electronic devices. Its electronic properties, imparted by the benzothiadiazole core, make it a candidate for organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide exerts its effects involves interaction with specific molecular targets. These targets include enzymes, receptors, or ion channels, where the compound’s functional groups engage in hydrogen bonding, hydrophobic interactions, or electrostatic interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel conductance, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide stands out due to its unique combination of fluoro and methyl substitutions on the benzothiadiazole ring. This combination enhances its chemical reactivity and biological activity, distinguishing it from analogs such as:
2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl derivatives without the fluoro group.
Compounds with different alkyl or aryl substitutions on the amide linkage.
Other benzothiadiazole-based compounds with varying electronic properties.
Pretty fascinating stuff, right? Anything specific you want to dig deeper into?
Eigenschaften
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-14(15-6-4-3-5-7-15)12-19(24)21-10-11-23-18-13-16(20)8-9-17(18)22(2)27(23,25)26/h3-9,13-14H,10-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBSWEBMQSFLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.